3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol
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Overview
Description
3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol is an organic compound that features a dioxane ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can enhance the reaction efficiency under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4, OsO4, and CrO3.
Reduction: Employing reducing agents such as H2/Ni, LiAlH4, and NaBH4.
Substitution: Reacting with nucleophiles like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant, and CrO3 in pyridine.
Reduction: H2/Ni under hydrogenation conditions, LiAlH4 in anhydrous ether, and NaBH4 in methanol.
Substitution: Nucleophilic reagents such as organolithium, Grignard reagents, and organocuprates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or cleavage products, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol exerts its effects involves interactions with molecular targets and pathways. The dioxane ring can act as a protective group, stabilizing reactive intermediates and facilitating specific reactions . The furan ring may participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog with similar protective group properties.
1,3-Dioxolane: Another analog with a smaller ring size, offering different reactivity and stability.
Furan: The parent compound of the furan ring, used in various organic synthesis applications.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol is unique due to the combination of the dioxane and furan rings, providing a versatile scaffold for chemical modifications and applications.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(furan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-9(10-3-1-6-13-10)4-5-11-14-7-2-8-15-11/h1,3,6,9,11-12H,2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDDOLNTCRBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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